2-[(2-cyanophenyl)thio]-N-[3-(methylthio)phenyl]benzamide
Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The compound you’re asking about seems to be a type of benzamide, as it contains a benzamide group (C6H5CONH2).
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods can provide information about the types of atoms in the compound and how they’re connected.Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it’s reacted. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, benzamides are typically solid at room temperature and have relatively high melting points . They’re also generally soluble in organic solvents .Safety and Hazards
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-(3-methylsulfanylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-17-9-6-8-16(13-17)23-21(24)18-10-3-5-12-20(18)26-19-11-4-2-7-15(19)14-22/h2-13H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUKYWQXAAVFBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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